N-[2-(3,4-Dimethoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound often used as a building block in the synthesis of more complex molecules. [, ] It belongs to the class of carboxamides, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom (N) within its structure. [, ] The compound features a thiophene ring substituted at the 2-position with a carboxamide group, further substituted with a 2-(3,4-dimethoxyphenyl)ethyl group. [, ] This unique combination of structural features makes it a valuable intermediate in organic synthesis, particularly for the development of novel compounds with potential biological activity. [, ]
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide is an organic compound that belongs to a class of thiophene derivatives. It is characterized by the presence of a thiophene ring, which contributes to its unique chemical properties and biological activities. This compound has garnered attention in medicinal chemistry, particularly for its potential anticancer properties.
This compound can be classified as a thiophene carboxamide due to the presence of both a thiophene ring and a carboxamide functional group. It is synthesized from 3,4-dimethoxyphenethylamine and thiophene-2-carboxylic acid, which are readily available in chemical supply stores . The compound is often used in research settings for its biological activity, particularly in cancer studies .
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide typically involves a multi-step process:
This method highlights the use of EDC as a coupling agent, which facilitates the formation of the amide bond effectively.
The molecular formula for N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide is . Its structure consists of:
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or computational modeling to understand its conformational properties better .
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions typical for amides and aromatic compounds:
These reactions are critical for modifying the compound for enhanced biological activity or for synthesizing analogs with different therapeutic potentials.
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide involves its interaction with cellular targets that are crucial for cancer cell proliferation. Specifically:
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide exhibits several notable physical and chemical properties:
These properties are essential for understanding how the compound behaves in biological systems and during synthesis.
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide has several potential applications in scientific research:
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide represents a structurally distinctive small molecule characterized by a thiophene carboxamide core linked to a 3,4-dimethoxyphenethyl moiety. This molecular architecture enables diverse bioactivities, positioning it as a promising scaffold for therapeutic development. The compound’s mechanisms of action span critical biological targets across infectious diseases and oncology, validated through rigorous biochemical and cellular studies [1] [2].
Thiophene carboxamides demonstrate significant potential as inhibitors of Mycobacterium tuberculosis Polyketide Synthase 13 (Pks13), an essential enzyme for mycolic acid biosynthesis in the bacterial cell wall. Mycolic acids are critical components of the mycobacterial outer membrane, conferring structural integrity and resistance to conventional antibiotics. Pks13 catalyzes the final condensation step of mycolic acid precursors, making it a high-value target for antitubercular agents [1] [3].
Structural analyses reveal that the thiophene-2-carboxamide moiety of N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide facilitates hydrogen bonding with the Pks13-TE domain’s catalytic residues. The hydrophobic 3,4-dimethoxyphenethyl tail anchors the compound within a lipophilic binding pocket, enhancing binding affinity. This dual interaction disrupts the enzyme’s thioesterase functionality, halting mycolic acid elongation. In cellular assays, analogs of this compound exhibit minimum inhibitory concentrations (MIC) of ≤2 μM against drug-resistant M. tuberculosis strains, correlating with reduced mycolic acid deposition visualized via lipidomics [1] [3].
Compound | Pks13 IC₅₀ (μM) | M. tuberculosis MIC (μM) | Key Structural Features |
---|---|---|---|
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide | 0.45 | 1.8 | Thiophene-2-carboxamide; 3,4-dimethoxyphenethyl |
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 3.2 | 12.5 | Thiophene-2-carboxamide; 4-methylpyridyl |
5-Arylthiophene-2-carboxamide (4c) | 1.1 | 4.3 | 5-Aryl-thiophene core |
This compound class exhibits potent antimitotic activity through biomimicry of established tubulin polymerization inhibitors. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide and its analogs destabilize microtubule assembly by binding to the colchicine site on β-tubulin. The 3,4-dimethoxyphenethyl group mimics the trimethoxyphenyl pharmacophore of combretastatin A-4 (CA-4), a natural vascular-disrupting agent. This structural similarity enables competitive displacement of colchicine from tubulin’s binding pocket, inducing G2/M cell cycle arrest [2] [4] [6].
In Hep3B hepatocellular carcinoma models, close analogs (e.g., compound 2b) demonstrate IC₅₀ values of ~5.46 μM, comparable to CA-4. Molecular dynamics simulations confirm that the thiophene ring enhances binding stability via aromatic stacking with β-tubulin’s T7 loop. This interaction triggers caspase-3/7-mediated apoptosis and elevates the Bax/Bcl-2 ratio. 3D spheroid assays further reveal compromised cancer cell aggregation and disrupted tumor microtissue integrity at submicromolar concentrations, validating vascular-disrupting effects akin to CA-4 [4] [6].
Compound | Tubulin Pol. Inhibition (%) | Hep3B IC₅₀ (μM) | Spheroid Disruption (24h) | Binding Affinity (ΔG, kcal/mol) |
---|---|---|---|---|
CA-4 (reference) | 95 | 0.008 | Complete | -9.8 |
N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide analog (2b) | 86 | 5.46 | Significant | -8.2 |
N-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)isoxazole-4-carboxamide | 73 | 7.66 | Moderate | -7.5 |
The outer membrane (OM) of Gram-negative bacteria constitutes a formidable permeability barrier, contributing significantly to multidrug resistance. Thiophene carboxamides like N-[2-(3,4-dimethoxyphenyl)ethyl]thiophene-2-carboxamide exploit membrane vulnerabilities through two synergistic mechanisms: porin interference and lipid A modification. The amphiphilic nature of these compounds—hydrophobic thiophene coupled with hydrophilic carboxamide—enables insertion into OM bilayers, inducing fluidity changes and ion leakage [3] [5] [9].
Studies on Escherichia coli and Acinetobacter baumannii demonstrate that these compounds potentiate conventional antibiotics by downregulating OmpF/C porin expression and inhibiting efflux pumps (e.g., AcrAB-TolC). Molecular docking confirms interactions with BamA, an essential β-barrel assembly protein. At 4× MIC, they reduce bacterial loads by >3-log in murine infection models. Notably, analogs such as 4a and 4c (N-(4-methylpyridin-2-yl)thiophene-2-carboxamides) exhibit bactericidal effects against extended-spectrum β-lactamase (ESBL)-producing E. coli ST131, with MICs of 32–64 μg/mL and direct β-lactamase inhibition [7] [9].
Mechanism | Experimental Evidence | Pathogen Impact |
---|---|---|
Porin interference | ↓ OmpF expression; molecular docking with BamA | Enhanced antibiotic influx (e.g., β-lactams) |
Lipid A modification | Altered membrane curvature; increased permeability | Sensitization to colistin; reduced MIC |
Efflux inhibition | Competitive AcrB binding; proton gradient dissipation | Reversal of fluoroquinolone resistance |
CAS No.: 79982-94-8
CAS No.: 334-20-3
CAS No.: 14932-42-4
CAS No.: 82-71-3
CAS No.: 13441-54-8